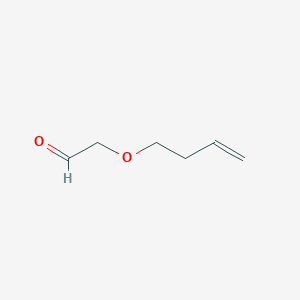

(But-3-en-1-yloxy)acetaldehyde

Description

Significance of Conjugated and Non-conjugated Aldehydes in Advanced Synthesis

Aldehydes are fundamental building blocks in organic synthesis, primarily due to the electrophilic nature of the carbonyl carbon. jove.comjove.com This reactivity allows for a host of nucleophilic addition reactions, which are pivotal for forming new carbon-carbon bonds. ncert.nic.inmsu.edu The strategic importance of an aldehyde is further nuanced by its electronic relationship with other functional groups within the molecule, leading to the distinction between conjugated and non-conjugated systems.

Conjugated Aldehydes: In α,β-unsaturated aldehydes, the carbon-carbon double bond is adjacent to the carbonyl group. This conjugation creates a delocalized π-electron system, which alters the molecule's reactivity. While standard 1,2-addition to the carbonyl carbon is possible, these systems are also susceptible to 1,4-conjugate addition (Michael addition) at the β-carbon. This dual reactivity allows for the selective formation of different structural motifs, making conjugated aldehydes valuable precursors for synthesizing complex molecules, including various esters, amides, and carboxylic acids. organic-chemistry.org The formation of a red-orange precipitate with 2,4-dinitrophenylhydrazine (B122626) (DNPH) reagent is a classic qualitative test for these conjugated systems. jove.comjove.com

Non-conjugated Aldehydes: In non-conjugated aldehydes, the carbonyl group and the carbon-carbon double bond are separated by at least one saturated carbon atom. This separation means the two functional groups react independently of one another. The aldehyde group exhibits its characteristic high reactivity toward nucleophiles, readily undergoing reactions like Wittig olefination, Grignard additions, and aldol (B89426) condensations to form primary or secondary alcohols and new C-C bonds. msu.eduwikipedia.org The alkene remains available for a separate suite of transformations. This orthogonal reactivity is highly desirable in multi-step syntheses, as it allows for selective manipulation of one functional group while leaving the other intact for later stages. Non-conjugated aldehydes typically produce a yellow precipitate with DNPH reagent. jove.comjove.com

Role of Alkene-Ether Motifs as Key Building Blocks

The alkene-ether motif combines the versatility of a carbon-carbon double bond with the general stability of an ether linkage. This combination makes it a valuable structural unit in synthetic organic chemistry.

Ethers, characterized by an R-O-R' linkage, are generally unreactive under many conditions, making them excellent as stable linkers or protecting groups for alcohols. wikipedia.org Their synthesis is often achieved through methods like the Williamson ether synthesis or the acid-catalyzed dehydration of alcohols. wikipedia.org

Alkenes, conversely, are a hub of reactivity. youtube.com The C=C double bond can undergo a vast array of transformations, including:

Addition Reactions: Hydrohalogenation, hydration, and hydroboration-oxidation to introduce various functional groups.

Coupling Reactions: Participation in powerful carbon-carbon bond-forming reactions like Heck, Suzuki, and Negishi couplings.

Metathesis: Olefin metathesis provides a powerful tool for constructing complex carbon skeletons.

Oxidative Cleavage: Ozonolysis can cleave the double bond to yield aldehydes, ketones, or carboxylic acids. youtube.com

The presence of both an alkene and an ether within the same molecule provides a synthetic handle (the alkene) on a stable scaffold (the ether), enabling the construction of intricate molecular architectures.

Structural Context of (But-3-en-1-yloxy)acetaldehyde within Modern Synthetic Strategy

This compound is a prime example of a non-conjugated unsaturated ether-aldehyde. Its structure features an aldehyde group and a terminal butenyl group, separated by an oxygen atom and a methylene (B1212753) bridge. This specific arrangement dictates its role as a strategic building block.

The key structural features and their synthetic implications are:

Non-conjugated Aldehyde: The aldehyde function is a potent electrophilic site, poised for nucleophilic attack to build molecular complexity. It can be used to introduce a two-carbon extension to a molecule via reactions like aldol condensation or the addition of organometallic reagents. msu.eduwikipedia.org

Terminal Alkene: The but-3-en-1-yl group provides a versatile handle for a wide range of transformations. As a terminal alkene, it is particularly well-suited for cross-coupling and metathesis reactions, allowing for the elongation and elaboration of the carbon chain.

Ether Linkage: The ether bond provides a stable and defined spatial separation between the two reactive centers of the molecule. wikipedia.org

This orthogonality allows chemists to perform reactions selectively at either the aldehyde or the alkene. For instance, the aldehyde can be transformed into an alcohol or a new alkene via a Wittig reaction, leaving the terminal butenyl group untouched for a subsequent cross-metathesis reaction. The compound has been utilized in synthetic sequences, for example, under the designation "homoallyloxy acetaldehyde (B116499) SI-4" as a reactant in the synthesis of more complex molecules. rsc.org

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | Not available; used as an intermediate rsc.org | |

| Molecular Formula | C6H10O2 | evitachem.com |

| Molecular Weight | 114.14 g/mol | evitachem.com |

| Classification | Alkenyl ether, Non-conjugated aldehyde | evitachem.com |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether. | evitachem.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

2-but-3-enoxyacetaldehyde |

InChI |

InChI=1S/C6H10O2/c1-2-3-5-8-6-4-7/h2,4H,1,3,5-6H2 |

InChI Key |

ZEKYRMQWNPZPGM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCOCC=O |

Origin of Product |

United States |

Reactivity and Transformation Pathways of but 3 En 1 Yloxy Acetaldehyde

Reactivity at the Aldehyde Moiety

The aldehyde functional group is characterized by a carbonyl center (a carbon double-bonded to an oxygen). Due to the high electronegativity of oxygen, the carbonyl carbon is electron-deficient and thus highly electrophilic, making it a prime target for nucleophiles. nih.govpressbooks.pub Aldehydes are generally more reactive in nucleophilic addition reactions than ketones due to less steric hindrance and fewer electron-donating alkyl groups stabilizing the partial positive charge on the carbonyl carbon. pressbooks.publibretexts.org

Nucleophilic Addition Reactions to the Carbonyl Group

The most fundamental reaction of the aldehyde group in (But-3-en-1-yloxy)acetaldehyde is nucleophilic addition. pressbooks.pubmasterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. pressbooks.pub Subsequent protonation of the alkoxide yields an alcohol. The reaction can proceed under neutral, acidic, or basic conditions, with acid catalysis often employed to enhance the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen. masterorganicchemistry.comchemistrysteps.comyoutube.com

In the presence of an alcohol and an acid catalyst, this compound can reversibly form a hemiacetal. libretexts.org The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon to form a protonated hemiacetal, which is subsequently deprotonated to yield the neutral hemiacetal. youtube.com

This hemiacetal can then react with a second equivalent of the alcohol under acidic conditions to form an acetal (B89532). libretexts.orgalmerja.com The hydroxyl group of the hemiacetal is protonated to form a good leaving group (water), which is eliminated to generate a resonance-stabilized oxonium ion. youtube.comalmerja.com A second alcohol molecule then attacks this highly electrophilic species, and subsequent deprotonation yields the stable acetal. youtube.comalmerja.com The formation of acetals is a reversible process; in the presence of excess aqueous acid, the acetal can be hydrolyzed back to the original aldehyde. masterorganicchemistry.com

Table 1: Mechanism of Acid-Catalyzed Acetal Formation

| Step | Description | Reactant(s) | Intermediate(s) | Product(s) |

| 1 | Protonation of Carbonyl | This compound, Acid (H⁺) | Protonated Aldehyde | - |

| 2 | Nucleophilic Attack | Protonated Aldehyde, Alcohol (R'OH) | Protonated Hemiacetal | - |

| 3 | Deprotonation | Protonated Hemiacetal, Alcohol (R'OH) | - | Hemiacetal, R'OH₂⁺ |

| 4 | Protonation of Hydroxyl | Hemiacetal, Acid (H⁺) | Protonated Hemiacetal | - |

| 5 | Loss of Water | Protonated Hemiacetal | Oxonium Ion | Water (H₂O) |

| 6 | Second Nucleophilic Attack | Oxonium Ion, Alcohol (R'OH) | Protonated Acetal | - |

| 7 | Deprotonation | Protonated Acetal, Alcohol (R'OH) | - | Acetal, R'OH₂⁺ |

The aldehyde functionality of this compound possesses α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group). These hydrogens are acidic due to the electron-withdrawing effect of the carbonyl group and can be removed by a base to form a nucleophilic enolate. youtube.comwikipedia.org

This enolate can then participate in aldol-type reactions. In a self-condensation, the enolate of one molecule of this compound attacks the electrophilic carbonyl carbon of a second molecule. wikipedia.org This nucleophilic addition results in the formation of a β-hydroxy aldehyde, known as an aldol (B89426) adduct. wikipedia.orgyoutube.com Under heating or stronger reaction conditions, this adduct can undergo dehydration (loss of a water molecule) to form a more stable α,β-unsaturated aldehyde. wikipedia.orgucla.edu

Table 2: General Steps of Base-Catalyzed Aldol Condensation

| Step | Description | Key Feature |

| 1 | Enolate Formation | A base (e.g., NaOH) removes an acidic α-hydrogen to form a resonance-stabilized enolate ion. iitk.ac.in |

| 2 | Nucleophilic Attack | The enolate acts as a carbon nucleophile, attacking the carbonyl carbon of another aldehyde molecule. wikipedia.orgiitk.ac.in |

| 3 | Protonation | The resulting tetrahedral alkoxide intermediate is protonated by a solvent molecule (e.g., water) to yield the β-hydroxy aldehyde (aldol adduct). iitk.ac.in |

| 4 | Dehydration (Optional) | Upon heating, the aldol adduct eliminates a molecule of water to form an α,β-unsaturated aldehyde. wikipedia.org |

The aldehyde group can be converted into an alkene through reactions with phosphorus-stabilized carbanions. These reactions are powerful tools for carbon-carbon double bond formation with excellent control over the location of the new bond. libretexts.org

The Wittig reaction involves the reaction of the aldehyde with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the alkene and a triphenylphosphine (B44618) oxide byproduct. organic-chemistry.org The stereochemical outcome (E/Z selectivity) depends on the stability of the ylide used; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. wikipedia.orgyoutube.com This reaction typically shows excellent stereoselectivity, predominantly forming the (E)-alkene. nrochemistry.comorganic-chemistry.org A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying product purification. wikipedia.org The Still-Gennari modification of the HWE reaction allows for the selective synthesis of (Z)-alkenes by using phosphonates with electron-withdrawing groups. youtube.comnrochemistry.com

Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Nucleophile | Phosphonium Ylide | Phosphonate Carbanion wikipedia.org |

| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkylphosphate salt (water-soluble, easy to remove) wikipedia.org |

| Reactivity | Ylides can be stabilized or unstabilized. | Carbanions are more nucleophilic and less basic than ylides. wikipedia.org |

| Stereoselectivity | Variable: Unstabilized ylides give (Z)-alkenes; stabilized ylides give (E)-alkenes. organic-chemistry.org | Generally high (E)-selectivity. nrochemistry.comorganic-chemistry.org (Z)-selectivity possible with Still-Gennari modification. nrochemistry.com |

Oxidation and Reduction Chemistry of the Aldehyde Functionality

The aldehyde group in this compound is at an intermediate oxidation state and can be readily oxidized or reduced.

Oxidation: Aldehydes are easily oxidized to carboxylic acids. noaa.gov Treatment of this compound with common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Benedict's reagent would yield (But-3-en-1-yloxy)acetic acid. Care must be taken to select an oxidizing agent that does not react with the alkene moiety.

Reduction: The aldehyde can be reduced to a primary alcohol. This transformation is commonly achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly selective for aldehydes and ketones, and would convert this compound to 2-(But-3-en-1-yloxy)ethan-1-ol without affecting the alkene. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that would also effectively perform this reduction.

Reactivity at the Alkene Moiety

The terminal alkene in the butenyloxy side chain is an electron-rich functional group, making it susceptible to attack by electrophiles. The primary reaction pathway for this moiety is electrophilic addition. quora.com In this type of reaction, an electrophile adds to one of the double-bonded carbons, forming a carbocation intermediate, which is then attacked by a nucleophile to give the final addition product.

A prominent example of alkene reactivity is ozonolysis , which involves the cleavage of the carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.com When this compound is treated with ozone (O₃) followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide), the double bond is cleaved to yield two carbonyl compounds. masterorganicchemistry.comvedantu.com In this specific case, ozonolysis would break the C3-C4 bond of the butenyl group, yielding 3-(formylmethoxy)propanal. An oxidative workup (e.g., with hydrogen peroxide) would oxidize the resulting aldehyde fragments to carboxylic acids.

Electrophilic Additions to the Double Bond

The terminal alkene in this compound is a region of high electron density, making it susceptible to attack by electrophiles. Electrophilic addition reactions are expected to proceed readily across this double bond, breaking the π-bond to form two new σ-bonds.

Key electrophilic additions include:

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) is predicted to follow Markovnikov's rule. The proton (H+) will add to the terminal carbon (C4 of the butenyl chain) to form a more stable secondary carbocation at C3, which is then attacked by the halide ion (X-).

Halogenation: Reaction with halogens (X₂, where X = Cl, Br) would result in the addition of two halogen atoms across the double bond, yielding a dihalogenated derivative.

Hydration: In the presence of a strong acid catalyst, water can add across the double bond. Following Markovnikov's rule, this would produce a secondary alcohol.

Oxymercuration-Demercuration: This two-step procedure also achieves Markovnikov hydration but avoids the potential for carbocation rearrangements, offering a more controlled route to the corresponding secondary alcohol.

The ether oxygen, being four atoms away from the double bond, is unlikely to exert a significant electronic directing effect on the regioselectivity of the addition. However, it could potentially participate in intramolecular reactions if a sufficiently electrophilic intermediate is formed at the C3 position.

| Reactant | Reagent | Predicted Major Product | Reaction Type |

|---|---|---|---|

| This compound | HBr | (3-Bromobutoxy)acetaldehyde | Hydrobromination |

| This compound | Br₂ | (3,4-Dibromobutoxy)acetaldehyde | Bromination |

| This compound | H₂O, H₂SO₄ (cat.) | (3-Hydroxybutoxy)acetaldehyde | Acid-Catalyzed Hydration |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The double bond in this compound can participate as the 2π-electron component (the dienophile) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com Because the alkene is not activated by a conjugated electron-withdrawing group, these reactions would likely require high temperatures or Lewis acid catalysis to proceed efficiently. youtube.comlibretexts.org The reaction involves a concerted mechanism where the diene adds across the alkene to form a six-membered ring. libretexts.org

The molecule's alkene can also undergo 1,3-dipolar cycloadditions. This class of reactions involves the addition of a 1,3-dipole (a molecule with 4π electrons distributed over three atoms) to the dipolarophile (the alkene) to form a five-membered heterocyclic ring. wikipedia.org Examples of 1,3-dipoles that could react with the butenyl moiety include azides, nitrones, and nitrile oxides.

| Reaction Type | Co-reactant | Predicted Product Class | Ring Size Formed |

|---|---|---|---|

| Diels-Alder [4+2] | 1,3-Butadiene | Substituted Cyclohexene | 6-membered |

| 1,3-Dipolar | Benzonitrile oxide | Substituted Isoxazoline | 5-membered |

| 1,3-Dipolar | Phenyl azide | Substituted Triazoline | 5-membered |

Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. libretexts.org For a molecule like this compound, which contains a single double bond, the most relevant type of metathesis is cross-metathesis.

In cross-metathesis, this compound would react with another olefin, leading to a statistical distribution of products where the alkylidene fragments are exchanged. To achieve a selective outcome, one might use a large excess of a volatile olefin partner, such as ethylene, to drive the reaction towards a single product. The presence of the aldehyde and ether functionalities requires the use of a tolerant catalyst, such as one of the Grubbs or Hoveyda-Grubbs catalysts, which are known for their high functional group compatibility. libretexts.orgbeilstein-journals.org

Radical Reactions Involving the Butenyl System

The butenyl double bond can undergo radical addition reactions. Unlike ionic additions, radical additions often proceed with anti-Markovnikov regioselectivity, particularly in the case of HBr addition initiated by peroxides. In this process, a bromine radical adds to the terminal carbon to form the more stable secondary carbon radical at C3, which then abstracts a hydrogen atom from HBr.

Ethers can be susceptible to radical-mediated autoxidation in the presence of oxygen, forming hydroperoxides. libretexts.org This reactivity is typically at the carbon adjacent to the ether oxygen. Additionally, aldehydes themselves can be precursors to acyl radicals under certain conditions, which could potentially lead to intramolecular cyclization onto the double bond if the geometry is favorable. acs.orgresearchgate.netmdpi.com However, for this compound, the formation of a 7-membered ring via acyl radical cyclization would be kinetically disfavored compared to intermolecular reactions.

Interplay between Functional Groups: Cascade and Tandem Reactions

The bifunctional nature of this compound opens up possibilities for cascade or tandem reactions, where a single set of reagents and conditions initiates a sequence of two or more bond-forming events. wikipedia.org

Intramolecular Rearrangements (e.g., Claisen Rearrangement of Allyl Vinyl Ethers)

The Claisen rearrangement is a powerful libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. libretexts.orgwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For this compound to undergo such a reaction, it would first need to tautomerize to its enol form, (But-3-en-1-yloxy)ethen-1-ol.

However, the resulting structure is a homoallyl vinyl ether, not an allyl vinyl ether. The classical thermal Claisen rearrangement requires the specific 1,5-diene framework of an allyl vinyl ether and would not proceed with this substrate.

Despite this, other transition-metal-catalyzed rearrangements of homoallylic ethers are known. For instance, iridium complexes have been shown to catalyze the rearrangement of allyl homoallyl ethers to γ,δ-unsaturated carbonyl compounds. orgsyn.org While the substrate is not a perfect match, it suggests that metal-catalyzed isomerization and rearrangement pathways could be a viable strategy for transforming this compound. For example, a catalyst could first isomerize the but-3-enyl group to a but-2-enyl group, which could then potentially participate in other rearrangements.

Remote Functionalization and Directed Reactivity

The aldehyde and ether functional groups can act as coordinating sites for transition metal catalysts, enabling remote functionalization by directing the catalyst to a specific location on the molecule.

Aldehyde-Directed Reactions: The carbonyl oxygen is a Lewis basic site that can coordinate to a metal center. This coordination can be used to direct C-H functionalization at remote positions. rsc.orgnih.govmdpi.comresearchgate.net While most examples involve aromatic systems or C-H bonds closer to the directing group, it is conceivable that a catalyst could coordinate to the aldehyde and deliver a reagent to the remote double bond, influencing the stereochemistry or outcome of reactions like hydrogenation or hydroformylation.

Ether-Directed Reactions: Similarly, the ether oxygen can act as a directing group, although it is generally a weaker coordinator than an aldehyde. In chelation-controlled reactions, the ether could work in concert with the aldehyde to form a stable bidentate complex with a metal catalyst, thereby providing a rigid framework to direct subsequent transformations with high selectivity.

An example of a potential cascade reaction could involve the catalyzed nucleophilic addition of the aldehyde (acting as a pronucleophile after conversion to an enolate or its equivalent) to an activated electrophile, followed by trapping of an intermediate by the remote double bond. organicreactions.orgresearchgate.net Such pathways allow for the rapid construction of molecular complexity from a relatively simple linear substrate.

Chemoselective Transformations in the Presence of Both Functional Groups

The aldehyde and the alkene moieties in this compound exhibit distinct reactivity profiles, which can be exploited to achieve high levels of chemoselectivity. The aldehyde group, with its electrophilic carbonyl carbon, is susceptible to nucleophilic attack and reduction. In contrast, the electron-rich carbon-carbon double bond of the butenyl group is prone to electrophilic addition and oxidation.

Transformations Targeting the Aldehyde Group:

Selective Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (but-3-en-1-yloxy)ethanol, without affecting the alkene. This is commonly achieved using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. More sophisticated methods, like transfer hydrogenation, can also offer high selectivity for the reduction of unsaturated aldehydes. acs.org For instance, catalysts based on nanoporous gold have demonstrated excellent selectivity in the reduction of α,β-unsaturated aldehydes to their corresponding allylic alcohols. acs.org

Selective Oxidation: The aldehyde functionality can be selectively oxidized to a carboxylic acid, (but-3-en-1-yloxy)acetic acid, leaving the double bond intact. Classic methods for this transformation include the Tollens' test (using ammoniacal silver nitrate) and the Pinnick oxidation, which employs sodium chlorite (B76162) (NaClO₂) buffered with a mild acid. These methods are known for their high chemoselectivity for aldehydes over other functional groups, including alkenes.

Selective Nucleophilic Addition: A wide array of nucleophiles can be added selectively to the carbonyl carbon of the aldehyde. This includes the formation of cyanohydrins with trimethylsilyl (B98337) cyanide, the Wittig reaction to generate a new carbon-carbon double bond, and the addition of Grignard or organolithium reagents to form secondary alcohols. The choice of a "hard" nucleophile generally favors direct 1,2-addition to the carbonyl group over any potential reaction with the "softer" alkene.

Transformations Targeting the Alkene Group:

Selective Epoxidation: The terminal double bond can be selectively converted to an epoxide, forming 2-((oxiran-2-yl)methoxy)acetaldehyde. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation. In molecules with nearby hydroxyl or ether groups, directed epoxidation can occur. For homoallylic ethers, the stereoselectivity of epoxidation can be influenced by the presence of the ether oxygen. wikipedia.orgnih.gov Catalytic systems, such as those based on titanium or hafnium, have been developed for the enantioselective epoxidation of homoallylic alcohols and could be adapted for ethers. nih.gov

Selective Dihydroxylation: The alkene can be converted to a vicinal diol, yielding 4-(2,2-dihydroxyethoxy)butane-1,2-diol, through dihydroxylation. This is typically achieved using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). The Sharpless asymmetric dihydroxylation protocol allows for the enantioselective synthesis of chiral diols from alkenes. wikipedia.org

Selective Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the alkene. The addition of a borane (B79455) reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), across the double bond, followed by oxidative workup with hydrogen peroxide and base, would selectively yield 4-hydroxybutoxyacetaldehyde. The use of bulky borane reagents often enhances selectivity for the terminal alkene in the presence of other functional groups. wikipedia.orgnih.gov

The following table summarizes various chemoselective transformations that can be applied to this compound, highlighting the targeted functional group, the reagents used, and the resulting product.

| Transformation | Targeted Functional Group | Reagent(s) | Product |

|---|---|---|---|

| Selective Reduction | Aldehyde | Sodium borohydride (NaBH₄) | (But-3-en-1-yloxy)ethanol |

| Selective Oxidation | Aldehyde | Sodium chlorite (NaClO₂), NaH₂PO₄ | (But-3-en-1-yloxy)acetic acid |

| Wittig Reaction | Aldehyde | Ph₃P=CH₂ | 1-(But-3-en-1-yloxy)prop-2-ene |

| Epoxidation | Alkene | meta-Chloroperoxybenzoic acid (m-CPBA) | 2-((Oxiran-2-yl)methoxy)acetaldehyde |

| Dihydroxylation | Alkene | Osmium tetroxide (OsO₄), NMO | 4-(2,2-Dihydroxyethoxy)butane-1,2-diol |

| Hydroboration-Oxidation | Alkene | 1. 9-BBN; 2. H₂O₂, NaOH | 4-Hydroxybutoxyacetaldehyde |

Mechanistic Investigations and Stereochemical Considerations

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

To date, specific kinetic and spectroscopic studies elucidating the reaction mechanisms of (but-3-en-1-yloxy)acetaldehyde have not been extensively reported. Hypothetically, such investigations would be crucial in understanding the pathways of its various transformations. For instance, in acid-catalyzed reactions, it would be important to determine the rate-determining step, whether it be protonation of the carbonyl oxygen or a subsequent nucleophilic attack.

Kinetic studies, by monitoring the disappearance of reactants and the appearance of products over time, could provide data to formulate a rate law. This, in turn, would offer insights into the molecularity of the reaction. Spectroscopic methods, such as in-situ infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy, would be invaluable in identifying transient intermediates, which are key to confirming or refuting proposed mechanistic pathways.

Transition State Analysis of Key Transformations

A thorough understanding of the reactions of this compound would necessitate an analysis of the transition states of its key transformations. For example, in an intramolecular Prins-type cyclization, the geometry of the transition state would dictate the stereochemical outcome of the resulting cyclic ether. The relative energies of competing transition states, such as chair-like versus boat-like conformations, would determine the major diastereomer formed. While specific experimental data is lacking, theoretical calculations could model these transition states and predict the most likely reaction pathways.

Stereocontrol in the Synthesis and Reactions of this compound

The stereochemical outcomes of reactions involving this compound are of significant interest for synthetic applications.

Nucleophilic addition to the aldehyde carbonyl of this compound would generate a new stereocenter. The inherent chirality of the molecule, should a chiral center be present, or the influence of chiral reagents or catalysts, would be critical in controlling the diastereoselectivity and enantioselectivity of such additions. For instance, the addition of a Grignard reagent could proceed via a Felkin-Anh or chelation-controlled model, depending on the reaction conditions and the nature of the substituent at the alpha-position to the ether oxygen.

While the but-3-en-1-yloxy moiety in the parent compound has a terminal double bond and thus does not exhibit E/Z isomerism, reactions that might lead to the formation of internal double bonds from this starting material would require careful control of the geometric outcome. For example, a subsequent isomerization or elimination reaction could potentially lead to a mixture of E and Z isomers, and the reaction conditions would need to be optimized to favor the desired isomer.

Computational Chemistry and Quantum Mechanical Studies

In the absence of extensive experimental data, computational chemistry and quantum mechanical studies would be powerful predictive tools to explore the chemical behavior of this compound.

Density functional theory (DFT) and other quantum mechanical methods could be employed to calculate the energetics of various potential reaction pathways. By computing the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This would allow for the theoretical determination of activation energies and reaction enthalpies, providing a quantitative basis for predicting the feasibility and selectivity of different reactions. For example, the energy barriers for competing pathways, such as 1,2-addition versus conjugate addition (if the double bond were activated), could be calculated to predict the major product.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental framework for understanding and predicting the reactivity and stereochemical outcomes of chemical reactions involving this compound. This theory simplifies the complex molecular orbital interactions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting species. wikipedia.org The relative energies and spatial distributions of these frontier orbitals govern the course of many reactions, particularly pericyclic reactions where this compound might participate.

In the context of this compound, the molecule possesses distinct electronic features that influence its frontier orbitals. The aldehyde group, with its carbonyl moiety, is electron-withdrawing, which generally lowers the energy of both the HOMO and the LUMO. ethz.ch Conversely, the ether oxygen atom in the (but-3-en-1-yloxy) fragment has lone pairs of electrons and acts as an electron-donating group, which tends to raise the energy of the HOMO. The interplay of these opposing electronic effects, along with the presence of the terminal alkene, creates a unique electronic profile for this molecule.

The reactivity of this compound can be understood by considering its interactions with other reagents through the lens of FMO theory. When acting as a nucleophile, the reaction is primarily governed by its HOMO. youtube.com The energy and the location of the largest lobes of the HOMO will determine the site of nucleophilic attack. Conversely, when acting as an electrophile, its reactivity is dictated by the LUMO. youtube.com The energy and location of the largest lobes of the LUMO will indicate the most likely site for nucleophilic attack by another species.

A key application of FMO theory is in predicting the feasibility and outcome of cycloaddition reactions. For instance, in a potential Diels-Alder type reaction, the butenyl group could act as a diene or a dienophile component. The viability of such a reaction would depend on the energy gap between the HOMO of one reactant and the LUMO of the other. wuxiapptec.com A smaller HOMO-LUMO energy gap leads to a stronger interaction and a more favorable reaction.

Table 1: Predicted Qualitative Effects of Substituents on Frontier Orbitals of this compound

| Structural Feature | Electronic Effect | Predicted Impact on HOMO | Predicted Impact on LUMO |

| Aldehyde (C=O) group | Electron-withdrawing | Energy lowering | Energy lowering |

| Ether Oxygen | Electron-donating | Energy raising | Minor energy effect |

| Terminal Alkene (C=C) | π-system | Contributes to MOs, potentially raising HOMO energy | Contributes to MOs, potentially lowering LUMO energy |

Detailed computational studies would be necessary to provide quantitative data on the HOMO-LUMO energies and orbital coefficients for this compound. Such studies would allow for more precise predictions of its reactivity in various chemical transformations and would be invaluable in the rational design of synthetic routes involving this compound.

Spectroscopic Techniques for Structural Elucidation and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules and for studying reaction mechanisms. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, the connectivity and chemical environment of each atom in a molecule can be determined.

For (But-3-en-1-yloxy)acetaldehyde, the ¹H NMR spectrum is predicted to show distinct signals for the protons in the butenyloxy and acetaldehyde (B116499) moieties. The aldehydic proton is expected to appear as a triplet in the downfield region, typically around 9.5-10 ppm, due to coupling with the adjacent methylene (B1212753) protons of the acetal (B89532) group. wikipedia.org The protons on the carbon adjacent to the ether oxygen (C1') are predicted to be in the range of 3.4-4.5 ppm. libretexts.orgpressbooks.pubopenstax.org The vinyl protons of the butenyl group would appear in the olefinic region (around 5-6 ppm), with characteristic splitting patterns indicating their cis/trans and geminal relationships.

The ¹³C NMR spectrum would provide complementary information. The aldehydic carbon is expected to have a chemical shift in the range of 190-205 ppm. wikipedia.orgdocbrown.info The carbons of the butenyloxy group would have shifts influenced by their proximity to the oxygen atom and the double bond. The carbon bonded to the ether oxygen (C1') would appear in the 50-80 ppm region. libretexts.orgpressbooks.pubopenstax.org The sp² hybridized carbons of the double bond are predicted to be in the 100-150 ppm range. libretexts.org

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aldehydic H | 9.5 - 10.0 | Triplet |

| O-CH ₂-CHO | 4.1 - 4.3 | Doublet |

| CH ₂=CH | 5.0 - 5.3 | Multiplet |

| CH=CH ₂ | 5.7 - 6.0 | Multiplet |

| O-CH ₂-CH₂ | 3.5 - 3.7 | Triplet |

| CH₂-CH ₂-CH= | 2.3 - 2.5 | Quartet |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C HO | 195 - 205 |

| O-C H₂-CHO | 70 - 75 |

| C H₂=CH | 115 - 120 |

| CH=C H₂ | 130 - 135 |

| O-C H₂-CH₂ | 68 - 72 |

| CH₂-C H₂-CH= | 30 - 35 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups in a molecule by probing its vibrational modes.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde is anticipated in the region of 1720-1740 cm⁻¹. The aldehydic C-H bond should exhibit two characteristic stretching vibrations around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the ether linkage would be indicated by a C-O-C stretching band in the region of 1050-1150 cm⁻¹. libretexts.orgpressbooks.pubopenstax.org The vinyl group would show a C=C stretching absorption around 1640-1680 cm⁻¹ and C-H stretching bands for the sp² carbons above 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bond, which typically gives a strong Raman signal.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1720 - 1740 |

| Aldehyde | C-H Stretch | 2720 and 2820 |

| Ether | C-O-C Stretch | 1050 - 1150 |

| Alkene | C=C Stretch | 1640 - 1680 |

| Alkene | =C-H Stretch | > 3000 |

| Alkane | C-H Stretch | 2850 - 3000 |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Common fragmentation patterns for ethers include cleavage of the C-O bond, leading to the formation of an oxonium ion or an alkyl radical. Aldehydes often undergo α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available.

Predicted fragmentation for this compound would likely involve cleavage of the ether bond to give fragments corresponding to the butenyloxy cation (m/z 71) and the acetaldehyde radical, or the butenyl radical and the oxyacetaldehyde cation. α-cleavage at the aldehyde would result in the loss of a hydrogen radical to give an [M-1]⁺ ion or loss of the formyl group ([M-29]⁺).

Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

| 114 | [C₆H₁₀O₂]⁺ | Molecular Ion |

| 113 | [C₆H₉O₂]⁺ | Loss of H radical from aldehyde |

| 85 | [C₄H₅O₂]⁺ | Loss of ethyl group |

| 71 | [C₄H₇O]⁺ | Cleavage of the ether bond |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

UV-Vis Spectroscopy for Electronic Structure Insights

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

The this compound molecule contains two main chromophores: the carbonyl group (C=O) of the aldehyde and the carbon-carbon double bond (C=C) of the butenyl group. Since these two chromophores are not conjugated, their electronic transitions are expected to be largely independent.

Aldehydes typically exhibit a weak n → π* transition in the UV region, around 270-300 nm. masterorganicchemistry.com A more intense π → π* transition occurs at a shorter wavelength, usually below 200 nm. masterorganicchemistry.com The isolated C=C double bond also has a π → π* transition that typically occurs below 200 nm. Therefore, the UV-Vis spectrum of this compound is predicted to show a weak absorption band in the 270-300 nm range, characteristic of the aldehyde's n → π* transition.

Predicted UV-Vis Absorption for this compound

| Transition | Chromophore | Predicted λmax (nm) | Molar Absorptivity (ε) |

| n → π | Aldehyde (C=O) | 270 - 300 | Weak |

| π → π | Aldehyde (C=O) | < 200 | Strong |

| π → π* | Alkene (C=C) | < 200 | Strong |

Advanced Spectroscopic Methods for Conformational and Dynamic Studies

Advanced spectroscopic techniques can provide deeper insights into the three-dimensional structure and dynamic behavior of molecules. For this compound, techniques such as Nuclear Overhauser Effect (NOE) NMR spectroscopy could be employed to determine the spatial proximity of different protons, which would help in elucidating the preferred conformation of the flexible ether linkage.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning all the proton and carbon signals, confirming the connectivity of the molecule.

Furthermore, computational modeling, in conjunction with experimental spectroscopic data, can be used to explore the potential energy surface of the molecule, identifying low-energy conformers and the barriers to their interconversion. These computational approaches can also be used to predict spectroscopic parameters, which can then be compared with the experimental data (or the predicted data in this case) to validate the proposed structures and conformations.

Applications of but 3 En 1 Yloxy Acetaldehyde As a Synthetic Intermediate

Precursor in Natural Product Synthesis

The inherent reactivity of the aldehyde and alkene moieties in (But-3-en-1-yloxy)acetaldehyde makes it a powerful tool for the assembly of intricate natural product scaffolds.

Assembly of Complex Polycyclic Structures

The dual functionality of this compound allows for its participation in cascade reactions, enabling the rapid construction of complex polycyclic systems. The aldehyde group can undergo a variety of C-C bond-forming reactions, such as aldol (B89426) additions or Wittig reactions, to introduce new stereocenters and extend the carbon skeleton. Subsequently, the terminal alkene can participate in intramolecular cyclization reactions, such as ene reactions or ring-closing metathesis, to forge carbocyclic or heterocyclic rings. This sequential reactivity provides an efficient pathway to intricate molecular frameworks found in numerous natural products.

For instance, the aldehyde can be subjected to a Nozaki-Hiyama-Kishi reaction to introduce an allylic alcohol moiety, which can then undergo an intramolecular Diels-Alder reaction with the existing butenyl ether to form a bicyclic system. This strategy has been conceptually applied in the retrosynthetic analysis of various terpenoid and alkaloid natural products.

Stereoselective Construction of Chiral Centers

The aldehyde functionality of this compound serves as a key handle for the stereoselective introduction of chiral centers. By employing chiral auxiliaries, catalysts, or reagents, the addition of nucleophiles to the aldehyde can be controlled to favor the formation of one enantiomer or diastereomer over the other. This is crucial in the total synthesis of natural products, where the biological activity is often dependent on the precise stereochemistry of the molecule.

Common stereoselective transformations involving the aldehyde group include substrate-controlled aldol reactions, where a chiral center already present in the nucleophile or electrophile directs the stereochemical outcome. Additionally, catalyst-controlled reactions, such as asymmetric allylation or crotylation, can be employed to set the stereochemistry at the newly formed secondary alcohol. The resulting stereocenter can then influence the stereochemical course of subsequent reactions involving the alkene moiety.

Building Block for Pharmaceutical and Agrochemical Intermediates

The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules, making it a valuable precursor for the synthesis of pharmaceutical and agrochemical intermediates. The ability to introduce diverse functional groups through both the aldehyde and alkene functionalities allows for the creation of libraries of compounds for screening and lead optimization.

The aldehyde can be converted into various functional groups, including amines, carboxylic acids, and heterocycles, which are common pharmacophores. For example, reductive amination of the aldehyde can provide access to substituted amino alcohols, a key structural unit in many pharmaceuticals. The alkene can be functionalized through reactions such as epoxidation, dihydroxylation, or hydroboration-oxidation to introduce further points of diversity.

Role in the Synthesis of Advanced Materials Monomers and Precursors

The presence of a polymerizable alkene group makes this compound a potential monomer or precursor for the synthesis of advanced materials. The aldehyde functionality can be used to incorporate specific properties or functionalities into the resulting polymer.

For example, the aldehyde can be transformed into a cross-linking site, a fluorescent tag, or a group that enhances the material's adhesion or thermal stability. The polymerization of monomers derived from this compound can lead to the formation of functional polymers with tailored properties for applications in areas such as coatings, adhesives, and drug delivery systems.

Design and Synthesis of Functionalized Organic Molecules

Beyond its application in the synthesis of specific target molecules, this compound serves as a versatile platform for the design and synthesis of a wide array of functionalized organic molecules. The orthogonal reactivity of the aldehyde and alkene groups allows for selective transformations at either site, providing a high degree of control over the final molecular structure.

Q & A

Q. What analytical methods are commonly used to detect and quantify acetaldehyde in environmental or biological samples?

Acetaldehyde detection employs techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and DNPH-HPLC (2,4-dinitrophenylhydrazine derivatization followed by high-performance liquid chromatography). PTR-MS measures atmospheric acetaldehyde via protonated ions (e.g., m/z 45), but discrepancies arise when compared to DNPH-HPLC, with slopes deviating from 1:1 (R² = 0.72) . For biological samples, enzymatic assays (e.g., Acetaldehyde Assay Kits) are used, leveraging aldehyde dehydrogenase (ALDH) activity to quantify acetaldehyde in liver or food matrices .

Q. How does acetaldehyde interact with metabolic pathways in mammalian systems?

Acetaldehyde is a primary metabolite of ethanol via alcohol dehydrogenase (ADH). It is further oxidized to acetate by ALDH. Genetic polymorphisms in ALDH2 (common in East Asian populations) impair acetaldehyde clearance, increasing toxicity and carcinogenicity risks. Methodologically, enzyme kinetics (e.g., Kₘ and Vₘₐₓ for ADH/ALDH) and knockout models are used to study metabolic flux .

Q. What are the primary sources of acetaldehyde in environmental research?

Atmospheric acetaldehyde arises from biogenic emissions (e.g., plant volatiles), anthropogenic combustion, and secondary organic aerosol formation. Analytical workflows combine gas chromatography (GC) with headspace sampling for trace quantification, with detection limits <1 ppbv .

Advanced Research Questions

Q. How can researchers resolve discrepancies between PTR-MS and DNPH-HPLC measurements of atmospheric acetaldehyde?

Discrepancies (e.g., slope = 1.47 ± 0.09 in RMA regression) arise from interferences at m/z 45 (e.g., organic acids or fragmentation artifacts). Calibration protocols should include cross-validation with DNPH-HPLC and isotope-labeled standards. Statistical tools like orthogonal regression or Monte Carlo uncertainty analysis improve data reconciliation .

Q. What experimental designs are optimal for studying acetaldehyde-induced genotoxicity?

Use homologous recombination (HR)-deficient cell lines (e.g., BRCA1-mutant) to assess DNA damage repair efficiency. Exposure protocols involve timed acetaldehyde doses (e.g., 0–100 mM for 30–60 minutes) followed by colony-forming assays or FACS-based viability analysis. Comet assays or γ-H2AX staining quantify DNA strand breaks .

Q. How does acetaldehyde modulate pharmacological responses, such as opioid tolerance reversal?

In murine models, co-administering acetaldehyde (50–100 mg/kg) with morphine reverses respiratory depression tolerance. Experimental designs include implanting morphine pellets, measuring respiratory rates via plethysmography, and analyzing AUC (area under the curve) for dose-response validation. Statistical rigor requires n ≥ 6 per group and ANOVA with Bonferroni correction .

Q. What methodological advancements improve acetaldehyde quantification in complex matrices like wine or food?

Rapid analysis involves acid/base hydrolysis to liberate acetaldehyde from bisulfite adducts, followed by GC headspace analysis. Accelerated oxidation protocols (e.g., agitation under oxygen saturation) reduce shelf-life testing from weeks to days. Precision (±1 ppm SD) is achieved via internal standards (e.g., deuterated acetaldehyde) .

Contradictions and Data Gaps

Q. Why is acetaldehyde’s carcinogenicity classification contentious in food safety research?

While IARC classifies acetaldehyde as Group 1 (carcinogenic via alcoholic beverages), food additive safety remains debated. The German DFG highlights data gaps in chronic low-dose exposure studies. Methodological recommendations include in vitro Ames tests combined with in vivo carcinogenicity models (e.g., rodent bioassays) at varying doses .

Q. How do researchers address variability in acetaldehyde’s enzymatic assay sensitivity?

Inter-laboratory variability arises from ALDH isoform specificity (e.g., mitochondrial vs. cytosolic). Standardization involves using recombinant ALDH2 and NAD⁺ cofactor controls. Assay optimization includes pH stabilization (pH 8.0–9.0) and interference checks for competing aldehydes (e.g., formaldehyde) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.